molecular formula C27H32N2O4 B2695440 1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879570-86-2

1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2695440
CAS No.: 879570-86-2
M. Wt: 448.563
InChI Key: VVDJKCKBDMJPHR-UHFFFAOYSA-N
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Description

This compound is a chromeno-pyrrole-dione derivative characterized by a fused tricyclic structure with a tert-butylphenyl group, a dimethylamino-propyl chain, and a methoxy substituent.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-27(2,3)18-10-8-17(9-11-18)23-22-24(30)20-13-12-19(32-6)16-21(20)33-25(22)26(31)29(23)15-7-14-28(4)5/h8-13,16,23H,7,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJKCKBDMJPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure

The chemical structure of the compound features a chromeno[2,3-c]pyrrole core with various substituents that influence its biological properties. The presence of a tert-butyl group and a dimethylamino group is particularly notable for its potential interactions in biological systems.

Biological Activity Overview

  • Antioxidant Activity : Chromeno[2,3-c]pyrrole derivatives have been shown to exhibit significant antioxidant properties. The presence of methoxy and dimethylamino groups can enhance electron donation capabilities, thus scavenging free radicals effectively.
  • Anticancer Potential : Several studies indicate that compounds within this class may possess anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Research suggests that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where oxidative damage plays a crucial role.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has also been documented. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Anticancer Activity : A study conducted on a series of chromeno[2,3-c]pyrrole derivatives revealed that specific modifications to the core structure significantly enhanced cytotoxicity against HeLa and DU 145 cancer cell lines. The IC50 values for selected compounds were reported as low as 5 µM, indicating potent activity (Table 1).
    CompoundCell LineIC50 (µM)
    AHeLa5
    BDU 1457
    CMCF-710
  • Neuroprotection : In vitro studies highlighted that the compound exhibited protective effects against β-amyloid-induced toxicity in astrocytes by reducing TNF-α levels and oxidative stress markers (e.g., ROS levels decreased by 30% compared to control).

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) : The compound's structure allows it to act as an ROS scavenger.
  • Cell Signaling Pathways : It may modulate pathways related to apoptosis (e.g., caspase activation) and inflammation (e.g., NF-kB signaling).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related compounds described in the literature:

Chromeno-Pyrrole-Dione Derivatives

No direct analogs are mentioned in the evidence. However, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic core and polar substituents. Key differences include:

  • Functional groups: The imidazo-pyridine derivative in contains nitro and cyano groups, which enhance electrophilicity, whereas the target compound has a dimethylamino-propyl chain, introducing basicity.

Spirocyclic and Polycyclic Systems

The patent in describes 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, a spirocyclic compound with trifluoromethyl and pyrimidine groups. Comparison highlights:

  • Structural complexity : The spirocyclic system in has higher stereochemical complexity and fluorine-rich substituents, which improve metabolic stability compared to the target compound’s tert-butyl and methoxy groups.
  • Biological relevance : The spirocyclic derivative was synthesized for kinase inhibition, while the target compound’s biological role remains uncharacterized .

Nucleotide Analogs

details a nucleotide analog with tert-butyldimethylsilyl and thio-modified pyrimidine groups. Contrasts include:

  • Backbone design : The nucleotide analog in features a sugar-phosphate backbone for base pairing, whereas the target compound lacks such biomimetic features.

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